Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether

Description

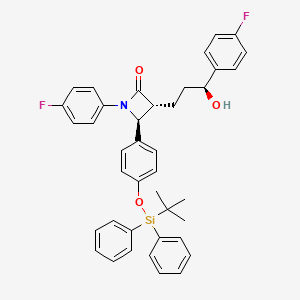

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is a synthetic impurity associated with the cholesterol-lowering drug Ezetimibe. It is structurally characterized by the presence of a phenoxy group and a tert-butyldiphenylsilyl (TBDPS) ether moiety attached to the Ezetimibe backbone. This compound is primarily identified during the synthesis or degradation of Ezetimibe and its analogs, serving as a critical quality control marker in pharmaceutical manufacturing .

The TBDPS group is a common protecting group in organic synthesis, known for its stability under basic conditions and susceptibility to cleavage by fluoride ions (e.g., via tetrabutylammonium fluoride, TBAF) . In the context of Ezetimibe impurities, the TBDPS ether modification alters the compound’s lipophilicity, metabolic stability, and bioavailability compared to the parent drug or other metabolites .

Properties

IUPAC Name |

(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDGYNFNRDXRZ-NVLDWDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)[C@@H]4[C@H](C(=O)N4C5=CC=C(C=C5)F)CC[C@@H](C6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724533 | |

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042722-66-6 | |

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation of Phenolic Intermediates

The introduction of the TBDPS group to phenolic precursors is a foundational step. Patent US8178665B2 describes a method where a phenolic intermediate is treated with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole as a base. Key parameters include:

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

Temperature : 0–25°C under nitrogen atmosphere

-

Reaction Time : 12–24 hours

For example, (3R,4S)-4-(4-hydroxyphenyl)azetidinone is silylated to form the TBDPS ether, which is subsequently functionalized with fluorophenyl groups. The TBDPS group’s bulkiness aids in stereochemical retention during subsequent reactions.

Grignard Reagent-Based Coupling

An alternative route, detailed in patent CN102531985B, avoids transition-metal catalysts by employing Grignard reagents. This method involves:

-

Formation of the Azetidinone Core : A β-lactam intermediate is synthesized via [2+2] cycloaddition.

-

Grignard Addition : A phenylmagnesium bromide derivative reacts with the azetidinone, introducing the fluorophenyl group.

-

Silylation : The phenolic hydroxyl group is protected using TBDPS-Cl under mild conditions.

Advantages :

Crystallization and Purification Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade purity. Patent EP1953140A1 highlights crystallization from tert-butanol to isolate the TBDPS-protected intermediate:

-

Procedure :

Key Outcomes :

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Insights

United States Biological supplies Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether at 5 mg scales, emphasizing rapid turnaround and exclusive discounts. Industrial protocols prioritize:

Challenges and Innovations

Chemical Reactions Analysis

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cardiovascular Applications

Ezetimibe is well-known for its role in lipid management, particularly in patients with high cholesterol levels. The phenoxy tert-butyldiphenylsilyl ether derivative enhances the pharmacological properties of ezetimibe, potentially leading to improved efficacy and safety profiles.

Clinical Evidence

Recent studies have shown that ezetimibe, especially when combined with statins, significantly reduces LDL cholesterol levels in high-risk cardiovascular patients. For instance, a review highlighted that ezetimibe can be effectively used alongside bempedoic acid for patients intolerant to statins, achieving substantial reductions in LDL cholesterol .

Synthesis and Chemical Properties

The synthesis of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether involves several chemical reactions that enhance its stability and efficacy. The use of tert-butanol as a solvent during crystallization processes has been documented to yield high-purity forms of ezetimibe derivatives .

Synthesis Overview

- Starting Material: Ezetimibe

- Reagents: tert-Butanol, various silylation agents

- Yield: High yields reported with proper reaction conditions

- Purity: Samples often exceed 99% purity as determined by HPLC analysis.

Comparative Data Table

The following table summarizes key findings from studies related to the efficacy of this compound compared to standard ezetimibe formulations:

Case Study 1: Combination Therapy

A clinical trial evaluated the effectiveness of this compound in combination with statins versus statins alone. Results indicated a more significant reduction in LDL levels in the combination group, supporting the hypothesis that this derivative enhances lipid-lowering effects.

Case Study 2: Tolerability Assessment

Another study focused on patient tolerability when using this compound compared to traditional ezetimibe formulations. The findings suggested fewer side effects and better patient adherence due to improved tolerability profiles.

Future Research Directions

Ongoing research is needed to fully understand the long-term effects and potential new applications of this compound. Areas for exploration include:

- Detailed pharmacokinetic studies to assess absorption and metabolism.

- Investigations into potential anti-inflammatory properties.

- Evaluation of its efficacy in diverse populations with varying genetic backgrounds.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether and related compounds:

Metabolic and Pharmacokinetic Profiles

- Ezetimibe Phenoxy TBDPS Ether: Limited systemic absorption due to high lipophilicity and intestinal retention, similar to SCH48461 metabolites in bile duct-cannulated rats . Only 24% of related compounds reappear in bile, suggesting prolonged intestinal wall retention .

- SCH58235 : Exhibits 95% cholesterol absorption inhibition (vs. 70% for SCH48461) due to enhanced intestinal retention and reduced hepatic uptake .

- Ezetimibe Glucuronides : Rapidly excreted, with minimal plasma accumulation, reducing systemic toxicity but also limiting therapeutic activity .

Biological Activity

Ezetimibe phenoxy tert-butyldiphenylsilyl ether is a derivative of ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention for its potential biological activities, particularly in lipid management and cardiovascular health. This article compiles current research findings, case studies, and relevant data regarding its biological activity.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₃F₂NO₉Si |

| Molecular Weight | 585.55 g/mol |

| CAS Number | Not specifically listed |

| Solubility | Soluble in organic solvents |

Ezetimibe functions primarily as a Niemann-Pick C1-like 1 (NPC1L1) inhibitor. By blocking this receptor in the intestinal epithelium, it effectively reduces the absorption of dietary and biliary cholesterol. This mechanism is crucial for managing hyperlipidemia and reducing the risk of cardiovascular diseases.

Cholesterol Absorption Inhibition

Ezetimibe's primary biological activity is its ability to inhibit cholesterol absorption:

- In Vivo Studies : Research indicates that after oral administration, ezetimibe is absorbed in the small intestine and is metabolized into its active form, significantly reducing cholesterol levels in the bloodstream. Studies show that more than 80% of ezetimibe is converted to its glucuronide metabolite, enhancing its efficacy as a cholesterol-lowering agent .

Lipid Profile Improvement

Ezetimibe has been shown to improve lipid profiles significantly when used alone or in combination with statins:

- Combination Therapy : Recent studies confirm that combining ezetimibe with statins leads to greater reductions in low-density lipoprotein (LDL) cholesterol levels compared to statin therapy alone. This combination is particularly beneficial for patients who are statin-intolerant or do not achieve desired lipid goals with statins alone .

Case Studies

- Cardiovascular Risk Reduction : A clinical trial involving high-risk cardiovascular patients demonstrated that those treated with ezetimibe alongside statins had a statistically significant reduction in major adverse cardiovascular events compared to those receiving placebo or statin monotherapy .

- Statin Intolerance : In patients unable to tolerate statins due to side effects, ezetimibe monotherapy resulted in a substantial reduction in LDL cholesterol levels without significant adverse effects, suggesting its role as an effective alternative treatment .

Research Findings

Recent literature has highlighted several key findings regarding ezetimibe's biological activity:

- Safety Profile : Ezetimibe has a favorable safety profile compared to statins, with fewer reported side effects, which enhances patient adherence to treatment regimens .

- Metabolic Effects : Beyond cholesterol reduction, ezetimibe may have beneficial effects on other metabolic parameters, including triglyceride levels and inflammatory markers associated with atherosclerosis .

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether with high purity?

- Answer : Synthesis requires precise silylation of the phenoxy group using tert-butyldiphenylsilyl chloride under anhydrous conditions. Key steps include:

- Reagent selection : Use catalysts like imidazole or pyridine to enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or membrane separation technologies to isolate the product .

- Quality control : Validate purity via H/C NMR and mass spectrometry, comparing spectral data with literature benchmarks .

Q. How can researchers address discrepancies in reported stability profiles of silyl ether derivatives like this compound?

- Answer : Contradictory stability data may arise from variations in storage conditions or analytical methods. To resolve this:

- Replicate experiments : Test stability under controlled humidity, temperature, and light exposure using HPLC or TLC .

- Cross-validate : Apply multiple techniques (e.g., FTIR for functional group integrity, DSC for thermal stability) to confirm results .

Q. What analytical strategies are optimal for characterizing the tert-butyldiphenylsilyl ether moiety in this compound?

- Answer : Use a combination of:

- Spectroscopy : Si NMR to confirm silyl ether formation (δ ≈ 10–20 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Mass spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments targeting the compound’s lipid-lowering mechanism?

- Answer : Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities with NPC1L1 receptors, followed by:

- In vitro validation : Competitive binding assays using fluorescently labeled ezetimibe analogs .

- Free energy calculations : Apply molecular dynamics simulations (AMBER or GROMACS) to refine binding site hypotheses .

Q. What experimental frameworks resolve contradictions in the compound’s in vivo pharmacokinetic data?

- Answer : Design a multi-arm study to assess:

- Bioavailability : Compare oral vs. intravenous administration in rodent models, using LC-MS/MS for plasma quantification .

- Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS and correlate with enzymatic pathways (e.g., CYP3A4 activity) .

- Tissue distribution : Radiolabel the compound (C or H) and track accumulation in liver/intestines .

Q. How can researchers optimize the compound’s selectivity to minimize off-target effects in cholesterol absorption studies?

- Answer :

- Structure-activity relationship (SAR) analysis : Synthesize analogs with modified phenoxy or silyl groups and test inhibition of ACAT vs. NPC1L1 .

- High-throughput screening : Use fluorescence polarization assays to rank analogs by IC values .

- In silico toxicity prediction : Apply tools like ProTox-II to prioritize candidates with lower hepatotoxicity risk .

Methodological Frameworks

Q. How to construct a theoretical model linking the compound’s chemical stability to its pharmacological efficacy?

- Answer :

- Hypothesis : Steric shielding by the tert-butyldiphenylsilyl group enhances metabolic stability.

- Testing :

- Chemical stability : Expose the compound to simulated gastric fluid (pH 2.0) and measure degradation kinetics via HPLC .

- Biological correlation : Compare in vivo efficacy (cholesterol-lowering) between stabilized and destabilized analogs .

Q. What strategies mitigate bias when interpreting conflicting data on the compound’s synergistic effects with statins?

- Answer :

- Blinded studies : Randomize treatment groups and use placebo controls in animal trials .

- Meta-analysis : Aggregate data from peer-reviewed studies (PubMed/Web of Science) using PRISMA guidelines to identify trends .

- Mechanistic dissection : Isolate cellular pathways (e.g., LDL receptor upregulation) via siRNA knockdown experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.